molecular formula C11H11FN2O2 B1439389 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214856-65-1

3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione

Cat. No. B1439389
CAS RN: 1214856-65-1
M. Wt: 222.22 g/mol
InChI Key: ZCCCKPYDDRGQJQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione (3-FMPP) is a fluorinated analog of piperazine-2,5-dione (PPD) that has been used in various scientific research applications. It is a heterocyclic compound that is composed of two nitrogen atoms, one oxygen atom, and three carbon atoms. 3-FMPP has been studied for its potential to act as a ligand, an enzyme inhibitor, and an antioxidant. It is also known to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Fluorescent Chemosensors and Pyrrolopyrroles

Fluorophore-based chemosensors represent a significant area of research, with various compounds, including those related to piperazine derivatives and fluorinated molecules, being developed for the detection of metal ions, anions, and neutral molecules. These chemosensors demonstrate high selectivity and sensitivity, offering extensive opportunities for environmental monitoring, clinical diagnostics, and biochemical research (Roy, 2021). Additionally, diketopyrrolopyrroles, closely related to piperazine derivatives in terms of their application in dye-sensitized solar cells and fluorescence imaging, highlight the broad utility of such compounds in developing high-quality pigments and advanced optical materials (Grzybowski & Gryko, 2015).

Fluorinated Pyrimidines in Cancer Treatment

The role of fluorinated compounds, especially in the context of cancer treatment, is noteworthy. Fluorinated pyrimidines like 5-Fluorouracil (5-FU) are pivotal in treating various cancers, demonstrating the critical role of fluorine chemistry in medicinal applications. This area of research provides insights into the synthesis, metabolism, and therapeutic applications of fluorinated compounds, underscoring their significance in personalized medicine (Gmeiner, 2020).

Phenylpiperazine Derivatives

Phenylpiperazine derivatives, a class encompassing a wide range of chemical structures including potentially 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione, have shown versatility in medicinal chemistry. These compounds have been explored for their therapeutic potentials across various CNS disorders, demonstrating the scaffold's "druglikeness" and its broader applicability beyond CNS-targeted therapies (Maia, Tesch, & Fraga, 2012). The research highlights the scaffold's ability to yield new classes of therapeutic agents through appropriate modifications.

Novel Research Strategies for Hydantoin Derivatives

Hydantoin derivatives represent another area of interest closely related to the research on piperazine derivatives and fluorinated compounds. These non-aromatic five-membered heterocycles have been identified as preferred scaffolds in drug discovery, underscoring their biological and pharmacological activities. The versatility of hydantoin and its derivatives in therapeutic applications offers insights into the potential applications of similarly structured compounds like this compound (Shaikh et al., 2023).

properties

IUPAC Name

3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCCKPYDDRGQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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